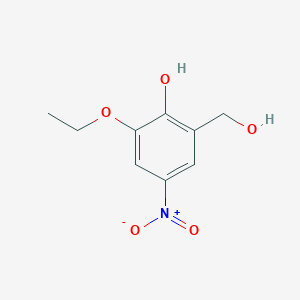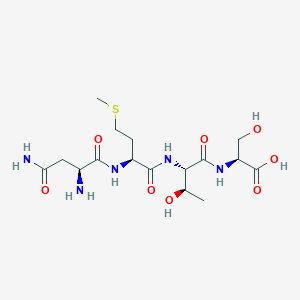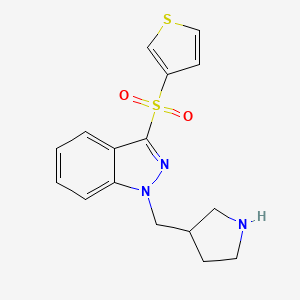
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of two ester groups and a phenyl group attached to the quinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by esterification. One common method is the reaction of o-phenylenediamine with dimethyl oxalate under acidic conditions to form the quinoxaline core, which is then further reacted with phenylacetaldehyde to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the ester groups.
Substitution: The phenyl group or ester groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are of interest for their electronic and photophysical properties.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Quinoxalinedicarboxylic acid: Lacks the phenyl and ester groups, making it less hydrophobic and potentially less bioactive.
2,3-Dihydro-1,4-quinoxalinedione: Contains carbonyl groups instead of ester groups, which may alter its reactivity and biological activity.
Phenylquinoxaline: Lacks the ester groups, which may affect its solubility and chemical reactivity.
Uniqueness
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester is unique due to the combination of its quinoxaline core, phenyl group, and ester groups. This combination imparts specific electronic and steric properties that can be exploited in various applications, from medicinal chemistry to materials science.
Propriétés
Numéro CAS |
664333-93-1 |
|---|---|
Formule moléculaire |
C18H18N2O4 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
dimethyl 2-phenyl-2,3-dihydroquinoxaline-1,4-dicarboxylate |
InChI |
InChI=1S/C18H18N2O4/c1-23-17(21)19-12-16(13-8-4-3-5-9-13)20(18(22)24-2)15-11-7-6-10-14(15)19/h3-11,16H,12H2,1-2H3 |
Clé InChI |
JEWVHTBBTVSAPA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CC(N(C2=CC=CC=C21)C(=O)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)

![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
